molecular formula C11H22O2 B1584254 7-Methoxy-3,7-dimethyloctanal CAS No. 3613-30-7

7-Methoxy-3,7-dimethyloctanal

Cat. No.: B1584254
CAS No.: 3613-30-7
M. Wt: 186.29 g/mol
InChI Key: IDWULKZGRNHZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3,7-dimethyloctanal, also known as methoxycitronellal, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and two methyl groups on the octanal backbone. This compound is known for its pleasant floral and citrus-like aroma, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3,7-dimethyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,7-dimethyloctanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

7-Methoxy-3,7-dimethyloctanal has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 7-methoxy-3,7-dimethyloctanal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The exact pathways and molecular targets involved in its effects are still under investigation .

Comparison with Similar Compounds

    Citronellal: A closely related compound with a similar structure but without the methoxy group.

    Hydroxycitronellal: Another related compound with a hydroxyl group instead of a methoxy group.

    3,7-Dimethyloctanal: A similar compound lacking the methoxy group.

Uniqueness: 7-Methoxy-3,7-dimethyloctanal is unique due to the presence of the methoxy group, which imparts distinct chemical properties and a unique aroma profile. This makes it particularly valuable in the fragrance industry compared to its similar counterparts .

Properties

IUPAC Name

7-methoxy-3,7-dimethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWULKZGRNHZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038818
Record name 7-Methoxy-3,7-dimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3613-30-7
Record name 7-Methoxy-3,7-dimethyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3613-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3,7-dimethyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanal, 7-methoxy-3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Methoxy-3,7-dimethyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3,7-dimethyloctanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHOXY-3,7-DIMETHYLOCTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261VCL42SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A process according to claim 1 which comprises the following steps (a) reacting citronellal with about 1-3 mols of dimethylamine, butylamine or ammonia per mol of citronellal at -5°C. to -25°C. (b) contacting the product of step (a) with methanol at -10°C. to +20°C. in the presence of 3.5-5 mols sulphuric acid per mol of citronellal used in step (a) and (c) neutralising the reaction mixture of step (b) with an aqueous solution of sodium hydroxide to produce methoxydihydrocitronellal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
4.25 (± 0.75) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,7-dimethyloctanal
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3,7-dimethyloctanal
Reactant of Route 3
Reactant of Route 3
7-Methoxy-3,7-dimethyloctanal
Reactant of Route 4
7-Methoxy-3,7-dimethyloctanal
Reactant of Route 5
7-Methoxy-3,7-dimethyloctanal
Reactant of Route 6
7-Methoxy-3,7-dimethyloctanal
Customer
Q & A

Q1: How does 7-methoxy-3,7-dimethyloctanal interact with other chemical compounds in organic synthesis?

A1: Research indicates that this compound can participate in condensation reactions with specific ylides, leading to the formation of complex cyclic structures. For instance, a study demonstrated that this compound reacts with [3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide in the presence of a base. This reaction involves an initial aldol condensation, followed by a Michael addition, intramolecular substitution, and elimination steps, ultimately yielding a substituted cycloheptatriene derivative. This highlights the potential of this compound as a building block in synthesizing complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.